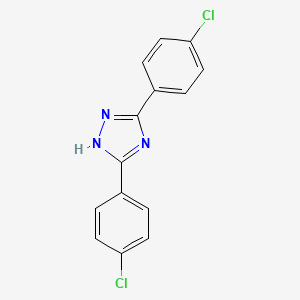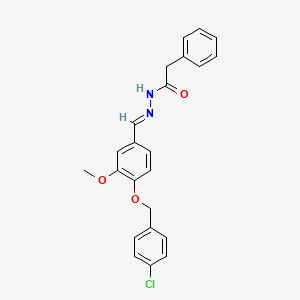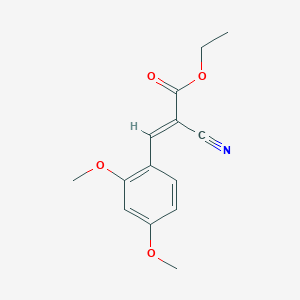
N,N'-(Dithiodi-2,1-ethanediyl)bis(1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Dithiodi-2,1-ethanediyl)bis(1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionamide) is a complex organic compound with the molecular formula C26H26N4O6S2 and a molecular weight of 554.638. It is known for its unique structure, which includes two isoindole rings connected by a disulfide bridge. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Dithiodi-2,1-ethanediyl)bis(1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionamide) typically involves the reaction of 2-mercaptoethanol with phthalic anhydride to form the intermediate 2-mercaptoethyl phthalimide. This intermediate is then reacted with acryloyl chloride in the presence of a base to yield the final product. The reaction conditions usually involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes used in the laboratory but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(Dithiodi-2,1-ethanediyl)bis(1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionamide) undergoes various types of chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to form thiols.
Substitution: The isoindole rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted isoindole derivatives.
Applications De Recherche Scientifique
N,N’-(Dithiodi-2,1-ethanediyl)bis(1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of N,N’-(Dithiodi-2,1-ethanediyl)bis(1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionamide) involves its ability to bind to DNA and stabilize chromatin. This binding is facilitated by the disulfide bridge, which can interact with the thiol groups in DNA . The compound’s radioprotective properties are attributed to its ability to scavenge free radicals and protect cells from radiation-induced damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
WR-33278: A structurally similar disulfide compound known for its radioprotective properties.
Spermine: A polyamine that also binds to DNA and stabilizes chromatin.
Ethylene glycol dimethacrylate: Used in the production of polymers and has a similar structural motif.
Uniqueness
N,N’-(Dithiodi-2,1-ethanediyl)bis(1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionamide) is unique due to its combination of isoindole rings and a disulfide bridge, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
87503-54-6 |
|---|---|
Formule moléculaire |
C26H26N4O6S2 |
Poids moléculaire |
554.6 g/mol |
Nom IUPAC |
3-(1,3-dioxoisoindol-2-yl)-N-[2-[2-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]ethyldisulfanyl]ethyl]propanamide |
InChI |
InChI=1S/C26H26N4O6S2/c31-21(9-13-29-23(33)17-5-1-2-6-18(17)24(29)34)27-11-15-37-38-16-12-28-22(32)10-14-30-25(35)19-7-3-4-8-20(19)26(30)36/h1-8H,9-16H2,(H,27,31)(H,28,32) |
Clé InChI |
QLMHYXYANMYGEH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NCCSSCCNC(=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12010422.png)







![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12010490.png)
![Benzo[g]quinoxalin-2(1h)-one](/img/structure/B12010494.png)
![5-(4-methoxyphenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12010495.png)

![(5E)-2-(4-bromophenyl)-5-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12010503.png)

